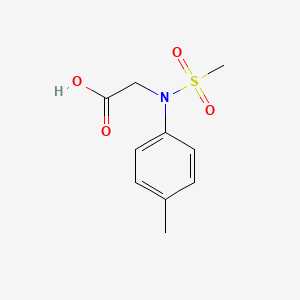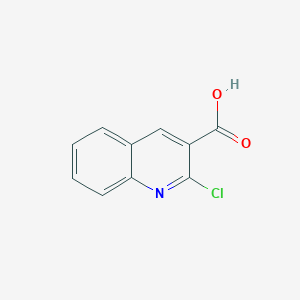![molecular formula C15H19NO B1270585 N-[(4-méthoxynaphtalén-1-yl)méthyl]propan-2-amine CAS No. 418789-18-1](/img/structure/B1270585.png)
N-[(4-méthoxynaphtalén-1-yl)méthyl]propan-2-amine
Vue d'ensemble
Description
It is a triple monoamine releasing agent and an N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane.
Applications De Recherche Scientifique
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s ability to release monoamines makes it useful in studying neurotransmitter systems and their effects on biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
It is suggested that the compound may target cancer cells via the reactive oxygen species-mediated unfolded protein response .
Mode of Action
It is suggested that the compound might interact with its targets and induce changes via the reactive oxygen species-mediated unfolded protein response .
Result of Action
It is suggested that the compound might have potential anti-cancer effects .
Analyse Biochimique
Biochemical Properties
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with tubulin, a protein that is a key component of the cytoskeleton in eukaryotic cells . Tubulin polymerization is crucial for cell division, and N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine acts as an inhibitor of this process. By binding to the colchicine site on tubulin, it prevents the polymerization of tubulin into microtubules, thereby disrupting the mitotic spindle formation and leading to cell cycle arrest at the G2/M phase . This interaction highlights the compound’s potential as an anticancer agent.
Cellular Effects
The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine on various types of cells and cellular processes are profound. In cancer cell lines such as MCF-7 and HepG2, this compound has been observed to induce cell cycle arrest and apoptosis . The disruption of tubulin polymerization leads to the inhibition of cell division, which is particularly effective in rapidly dividing cancer cells. Additionally, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine influences cell signaling pathways by interfering with the normal function of microtubules, which are involved in intracellular transport and signal transduction . This compound also affects gene expression and cellular metabolism by altering the dynamics of the cytoskeleton.
Molecular Mechanism
At the molecular level, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exerts its effects through specific binding interactions with biomolecules. The primary mechanism of action involves the inhibition of tubulin polymerization by binding to the colchicine site on tubulin . This binding prevents the assembly of tubulin into microtubules, which are essential for maintaining cell shape, intracellular transport, and cell division. The inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells . Additionally, this compound may influence gene expression by disrupting the normal function of microtubules, which play a role in the regulation of transcription factors and other gene regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant anticancer activity.
Metabolic Pathways
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate . These metabolic reactions affect the compound’s bioavailability, distribution, and excretion, ultimately influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to tubulin and other cytoskeletal proteins, leading to its accumulation in the cytoplasm . The distribution of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the localization and concentration of the compound in different tissues, affecting its therapeutic and toxic effects.
Subcellular Localization
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine exhibits specific subcellular localization, which is crucial for its activity and function. This compound primarily localizes to the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The binding of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to tubulin prevents the formation of microtubules, leading to the disruption of the cytoskeleton and inhibition of cell division . Additionally, this compound may undergo post-translational modifications that influence its localization and activity. Targeting signals and binding interactions with other proteins may direct N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine to specific cellular compartments, further modulating its effects on cellular function.
Méthodes De Préparation
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine involves several steps. One common synthetic route includes the reaction of 4-methoxynaphthalene with formaldehyde and a secondary amine under acidic conditions to form the intermediate compound. This intermediate is then subjected to reductive amination with propan-2-amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthylmethanol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Comparaison Avec Des Composés Similaires
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine can be compared with other similar compounds such as:
Naphthylaminopropane: While both compounds are monoamine releasing agents, N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine is an N-methyl analog and is non-neurotoxic.
Methamphetamine: Both compounds release monoamines, but N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine has a different chemical structure and potentially different pharmacological effects.
4-Methoxynaphthalene: This compound is a precursor in the synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine and shares some structural similarities.
Propriétés
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11(2)16-10-12-8-9-15(17-3)14-7-5-4-6-13(12)14/h4-9,11,16H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCUVNNACFVGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357762 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418789-18-1 | |
| Record name | N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40357762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


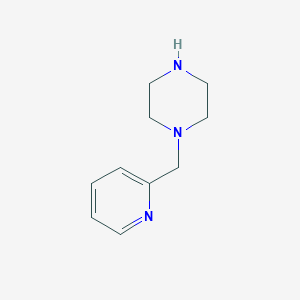
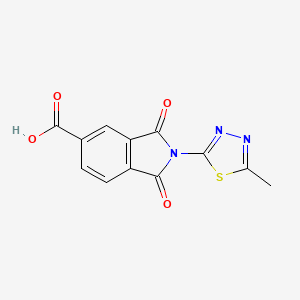
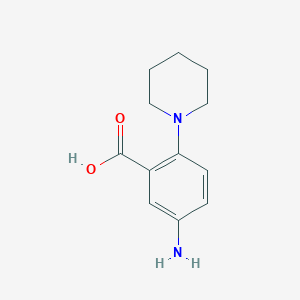

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)

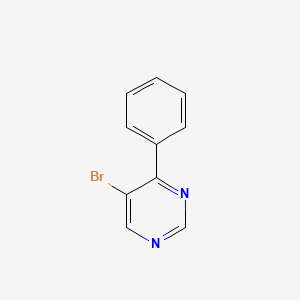
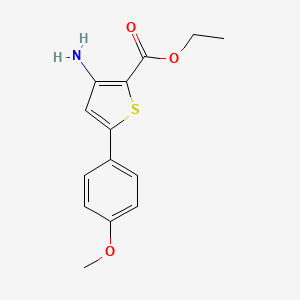
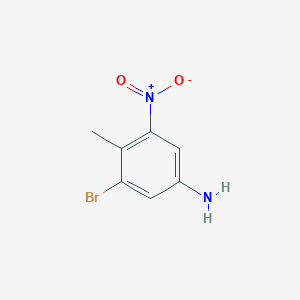
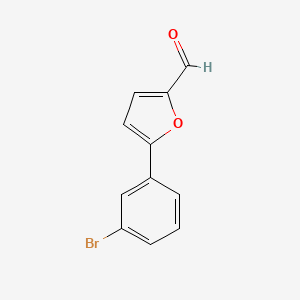
![1-Cyclopropyl-2-[(4,6-dimethylpyrimidin-2-YL)thio]ethanone](/img/structure/B1270532.png)
